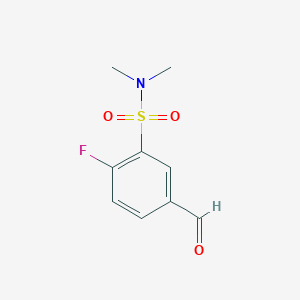

4-Fluoro-3-dimethylaminosulfonylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-dimethylaminosulfonylbenzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is a yellow solid that is soluble in organic solvents. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Applications De Recherche Scientifique

Crystal Structure and Vibrational Spectra

- Study on 2-Fluoro-4-bromobenzaldehyde : Investigated the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde using X-ray diffraction and vibrational spectroscopy. This research provides insights into the characteristics of similar fluoro-substituted benzaldehydes, potentially including 4-Fluoro-3-dimethylaminosulfonylbenzaldehyde (Tursun et al., 2015).

Photodehalogenation and Intermediates Formation

- Photodehalogenation of Fluoro or Chlorobenzene Derivatives : Explores the generation of phenyl cations and benzyne through photodehalogenation. This study is relevant to understanding the photophysical properties and reactions of fluoro-substituted benzaldehydes (Protti et al., 2012).

Synthesis and Structural Analysis

- Synthesis of Fluorobenzaldehyde Derivatives : Discusses the synthesis of various fluorobenzaldehyde derivatives, which is crucial for understanding the synthetic pathways and potential applications of 4-Fluoro-3-dimethylaminosulfonylbenzaldehyde (Möhrle et al., 2003).

Applications in Fluorination Reactions

- Role in Deoxofluorinating Reagents : Details the synthesis and reactivity of substituted phenylsulfur trifluorides. These compounds are used in deoxofluorinating reactions, a process that could be relevant to the manipulation and application of 4-Fluoro-3-dimethylaminosulfonylbenzaldehyde (Umemoto et al., 2010).

Conformational Studies

- Conformational Studies of Fluoro-Substituted Benzaldehydes : Investigates structural transformations of fluoro-substituted benzaldehydes in different environments, which can provide insights into the behavior of 4-Fluoro-3-dimethylaminosulfonylbenzaldehyde under various conditions (Ildız et al., 2018).

Synthesis of Specific Derivatives

- Synthesis of 4-Fluoro-3-phenoxybenzaldehyde : Describes the synthesis of a specific derivative, providing a model for similar synthetic approaches (Wenxian et al., 2005).

Potential Antioxidant Activity

- Study on Thiazolidin-4-one Derivatives : Utilizes 4-fluorobenzaldehyde for preparing derivatives with antioxidant activity, suggesting potential biomedical applications (El Nezhawy et al., 2009).

Propriétés

IUPAC Name |

2-fluoro-5-formyl-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c1-11(2)15(13,14)9-5-7(6-12)3-4-8(9)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHNZHVGAYTTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)

![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)

![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)

![5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B2973826.png)